Emtricitabine Glycosamine
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Overview
Description
Emtricitabine Glycosamine is a compound that combines the antiviral properties of Emtricitabine with the structural benefits of Glycosamine. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV and hepatitis B . Glycosamine, on the other hand, is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycoproteins and glycosaminoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emtricitabine Glycosamine involves multiple steps, starting with the preparation of Emtricitabine. Emtricitabine is synthesized through a series of chemical reactions involving fluorination, cyclization, and phosphorylation . The Glycosamine component is typically derived from chitin or glucose through hydrolysis and subsequent amination . The final step involves the conjugation of Emtricitabine with Glycosamine under controlled conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product . The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Emtricitabine Glycosamine undergoes various chemical reactions, including:
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, NHS.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antiviral and pharmacokinetic properties .
Scientific Research Applications
Emtricitabine Glycosamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in cellular metabolism and its effects on glycoprotein synthesis.
Medicine: Primarily used in the treatment and prevention of HIV and hepatitis B.
Mechanism of Action
Emtricitabine Glycosamine exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses . The Glycosamine component enhances the bioavailability and stability of Emtricitabine, allowing for more effective viral suppression . The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into viral DNA, leading to chain termination .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.
Zidovudine: An older NRTI with a similar mechanism of action.
Uniqueness
Emtricitabine Glycosamine stands out due to its enhanced bioavailability and stability, attributed to the Glycosamine component . This makes it more effective in lower doses compared to similar compounds .
Properties
Molecular Formula |
C20H30FN3O13S |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
4-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C20H30FN3O13S/c21-6-1-24(9-5-38-10(4-27)36-9)20(33)23-17(6)22-18-14(31)13(30)16(8(3-26)34-18)37-19-15(32)12(29)11(28)7(2-25)35-19/h1,7-16,18-19,25-32H,2-5H2,(H,22,23,33) |
InChI Key |
PVWPATKYBSBQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)F |
Origin of Product |
United States |
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